![molecular formula C9H6Cl2N2OS2 B2569306 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol CAS No. 67365-93-9](/img/structure/B2569306.png)
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a dichlorophenoxy group, which is often found in various herbicides .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative atoms like oxygen, sulfur, and chlorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The dichlorophenoxy group might undergo reactions typical of aromatic compounds, while the thiadiazole ring might participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique
Synthesis and Biological Activities
Fungicidal Activities : A study on the synthesis of N-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide derivatives reported moderate fungicidal activities against certain fungi, highlighting the potential use of these compounds in agricultural fungicides (Shan-mei Xiao, 2009).
Antioxidant Properties : Another derivative, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, was investigated for its antioxidant potential. The compound exhibited significant antioxidant activities in various assays, suggesting its potential as an antioxidant agent (N. Shehzadi et al., 2018).
Antimicrobial Activity : Compounds derived from 1,3,4-thiadiazole, including those related to the mentioned chemical structure, have shown significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (D. H. Purohit et al., 2011).
Solar Cell Applications
- Sensitization-Based Solar Cells : A derivative was utilized as a novel and universal redox couple in dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and power conversion efficiency. This application underscores the compound's utility in renewable energy technologies (M. Rahman et al., 2018).
Chemical Synthesis and Characterization
- Novel Derivatives Synthesis : Research on the synthesis of novel 1,3,4-thiadiazole derivatives incorporating the thiadiazole moiety has demonstrated potent anticancer activities, showcasing the chemical's relevance in medicinal chemistry and drug design (S. M. Gomha et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(15)16-8/h1-3H,4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVRVGVDJKPWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

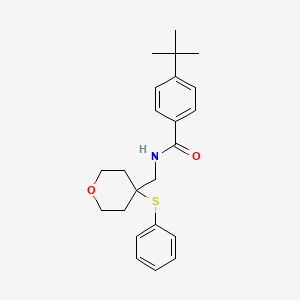
![N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2569226.png)
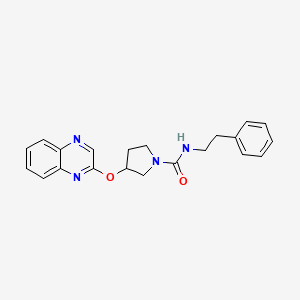
![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]-N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)acetamide](/img/structure/B2569234.png)
![Dispiro[3.0.35.24]decan-9-amine;hydrochloride](/img/structure/B2569235.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2569239.png)
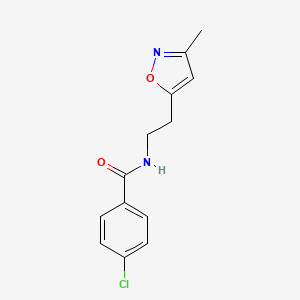
![3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569242.png)
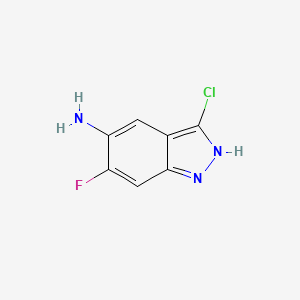
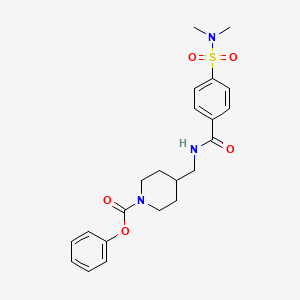
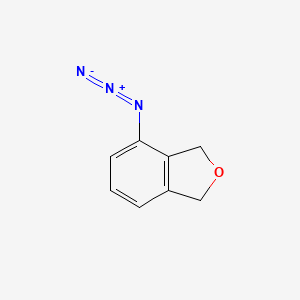
![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)